Diisoeugenol

Description

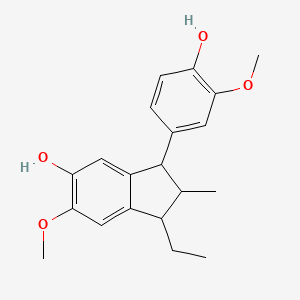

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-5-13-11(2)20(12-6-7-16(21)18(8-12)23-3)15-9-17(22)19(24-4)10-14(13)15/h6-11,13,20-22H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYFPBASFNGQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C2=CC(=C(C=C12)OC)O)C3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80966574 | |

| Record name | 1-Ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-09-8 | |

| Record name | Diisoeugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisoeugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diisoeugenol and Its Stereoisomers

Classical Chemical Synthesis Pathways

Classical synthesis routes to diisoeugenol primarily involve the dimerization of isoeugenol (B1672232), facilitated by acid or metal catalysts. These methods have been foundational in the study of lignan (B3055560) chemistry and continue to be refined for improved efficiency and selectivity.

Acid-Catalyzed Dimerization of Isoeugenol

The acid-catalyzed dimerization of isoeugenol represents one of the earliest and most straightforward methods for synthesizing this compound. The reaction mechanism generally proceeds through the protonation of the propenyl side chain of isoeugenol, leading to the formation of a resonance-stabilized carbocation. This electrophilic intermediate then attacks a second molecule of isoeugenol, typically at the electron-rich aromatic ring, to form a dimeric structure. Subsequent cyclization and deprotonation yield the final this compound product.

Commonly employed acid catalysts include mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction conditions, including temperature and solvent, can influence the yield and the isomeric distribution of the resulting this compound. While effective in promoting dimerization, acid-catalyzed methods can sometimes lead to the formation of undesired byproducts due to the highly reactive nature of the carbocation intermediates.

Metal-Catalyzed Dimerization (e.g., Gold, Silver)

Metal-catalyzed dimerization offers a more controlled and often stereoselective route to this compound. Gold and silver catalysts have proven to be particularly effective in this transformation.

Gold-catalyzed dimerization, often employing Au(I) complexes, proceeds through the activation of the alkene functionality in isoeugenol. This activation facilitates a nucleophilic attack from a second isoeugenol molecule, leading to a dimeric intermediate that subsequently cyclizes to form the dihydrobenzofuran ring system of this compound. A study on gold-catalyzed dimeric cyclization of isoeugenol in an ionic liquid demonstrated an environmentally friendly and stereoselective synthesis of 1,2,3-trisubstituted 2,3-dihydro-1H-indenes, affording this compound with a specific α-configuration. thieme-connect.com

Silver catalysts, such as silver oxide (Ag₂O), are also utilized for the oxidative dimerization of isoeugenol. mdpi.com This process typically involves a radical mechanism where the silver salt acts as a one-electron oxidant to generate a phenoxy radical from isoeugenol. Two of these radicals then couple to form the dimeric product. Research has shown that using Ag₂O as a catalyst in solvents like toluene (B28343) and acetone (B3395972) at room temperature can yield around 40% of dehydrothis compound (B190919) (DHIE). mdpi.com

The choice of metal catalyst and reaction conditions can significantly influence the stereochemical outcome of the dimerization, allowing for the selective synthesis of specific this compound stereoisomers.

Solvent-Directed and Stereoselective Synthesis

The solvent plays a crucial role in directing the stereoselectivity of this compound synthesis. rsc.org Certain solvents can influence the orientation of the reacting molecules, thereby favoring the formation of one stereoisomer over others.

A significant breakthrough in this area has been the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent. researchgate.netresearchgate.netresearchgate.netrsc.org HFIP is a highly polar, non-coordinating solvent with strong hydrogen-bond donating properties. researchgate.netresearchgate.netrsc.org In the synthesis of this compound, HFIP is believed to form a "solvate cage" around the reacting species. This molecular organization, driven by interactions between the solvent and the radical intermediates, directs the C-C bond formation in a highly stereoselective manner. researchgate.netrsc.org This solvent-directing effect is particularly effective in electrochemical synthesis, where it can lead to the exclusive formation of a single diastereomer. researchgate.net

| Catalyst/Solvent System | Key Feature | Outcome |

| Gold (Au) catalysts | Environmentally friendly | Stereoselective synthesis of α-diisoeugenol thieme-connect.com |

| Silver Oxide (Ag₂O) | Radical dimerization | Yields of up to 40% dehydrothis compound mdpi.com |

| 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Solvent-directed | High diastereoselectivity researchgate.netrsc.org |

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and efficient alternative to classical chemical synthesis, as they often avoid the need for harsh reagents and catalysts. These techniques utilize an electric current to drive the dimerization of isoeugenol.

Anodic Coupling of Isoeugenol

The anodic coupling of isoeugenol involves the oxidation of isoeugenol at the anode of an electrochemical cell to generate reactive intermediates that then dimerize. The process is typically initiated by a one-electron oxidation of the phenolic hydroxyl group of isoeugenol to form a phenoxy radical. This radical species can then undergo coupling reactions to form this compound.

Studies have shown that this method can be highly efficient and selective. researchgate.netnih.gov The reaction can be carried out in a simple undivided beaker-type cell under constant current conditions, making the protocol scalable and inherently safe. nih.gov A key advantage of this approach is that it is metal- and reagent-free, as the electric current serves as the oxidant. nih.gov

Electrocatalytic Processes and Electrode Material Influence

The efficiency and selectivity of the anodic coupling of isoeugenol are significantly influenced by the choice of electrode material and the presence of electrocatalytic processes. researchgate.net

Boron-doped diamond (BDD) electrodes have emerged as a superior anode material for this transformation. researchgate.netelsevierpure.comrsc.orgfrontiersin.org BDD electrodes are known for their wide potential window, chemical inertness, and low adsorption of reactants and products, which minimizes electrode fouling. frontiersin.orgresearchgate.net Anodic treatment of isoeugenol on BDD electrodes can lead to the formation of the α-diastereoisomer of this compound with high selectivity, achieving isolated yields of up to 57%. researchgate.net The inert nature of the BDD electrode allows the solvent-directing effects, such as those from HFIP, to be fully exploited, resulting in a diastereomerically pure product. researchgate.net

In contrast, other electrode materials like glassy carbon can also facilitate the dimerization, but often with lower yields and selectivity. The use of glassy carbon electrodes in the presence of HFIP maintained the stereoselectivity due to the solvent effect, but the yield was significantly lower compared to when BDD electrodes were used.

An interesting aspect of this process is the potential for an electrocatalytic cycle. researchgate.netdocumentsdelivered.com In such a cycle, the electrochemical step initiates a radical chain reaction, meaning that only substoichiometric amounts of charge are required to drive the reaction to completion. documentsdelivered.com This electrocatalytic nature further enhances the efficiency and sustainability of the electrochemical synthesis of this compound.

| Electrode Material | Solvent | Yield of α-diisoeugenol | Key Finding |

| Boron-Doped Diamond (BDD) | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Up to 57% | High stereoselectivity and yield due to the inert nature of the electrode and solvent-directing effects. researchgate.net |

| Glassy Carbon (GC) | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Significantly lower than BDD | Stereoselectivity is maintained due to the solvent, but the electrode performance is inferior to BDD. |

Biocatalytic and Enzymatic Syntheses

Biocatalysis offers a compelling alternative to traditional chemical synthesis for this compound, providing mild reaction conditions and often higher yields, ranging from 20% to over 98%. nih.gov This approach utilizes enzymes like peroxidases and laccases, as well as whole-cell systems, to catalyze the oxidative dimerization of isoeugenol. nih.govmdpi.com The core mechanism involves the enzymatic abstraction of an electron from the phenolic precursor, isoeugenol, to form a phenoxy radical, which then undergoes carbon-carbon and carbon-oxygen bond formation to yield the dimeric this compound. nih.gov

Peroxidase-Mediated Dimerization (e.g., Horseradish Peroxidase)

Horseradish peroxidase (HRP) has been a key enzyme in the biocatalytic synthesis of this compound. mdpi.com Early work by Krawczyk and colleagues demonstrated the synthesis of dehydrothis compound (DHIE) from isoeugenol using HRP and hydrogen peroxide, achieving a 22% yield in a methanol-buffer system over 25 hours at pH 6. mdpi.com Subsequent research has focused on optimizing reaction conditions to improve yields. For instance, Chioccara et al. found that the highest yield was obtained with a 10% methanol (B129727) concentration at a more acidic pH of 3. nih.govmdpi.com Further studies have reported even greater success, with some researchers achieving up to a 99% yield of this compound using an HRP and hydrogen peroxide system. nih.govmdpi.com

The peroxidase-mediated dimerization can produce a mixture of this compound isomers. Bortolomeazzi and colleagues, using HRP and H₂O₂, obtained a crystalline product with a 25% yield, which was found to contain four DHIE isomers. mdpi.com The most abundant of these was (E)-(±)-trans-dehydrothis compound, making up 95.7% of the isomeric mixture. mdpi.com Pereira and coworkers achieved a 98.3% yield of (±)-DHIE using a similar HRP-H₂O₂ system and were able to resolve the enantiomers using HPLC with a ChiralPak AD column. mdpi.com

| Researcher(s) | Catalyst System | Reaction Conditions | Yield | Key Findings |

|---|---|---|---|---|

| Krawczyk et al. | HRP/H₂O₂ | Methanol-buffer, 25 h, pH 6 | 22% | First enzymatic synthesis of DHIE from isoeugenol. mdpi.com |

| Chioccara et al. | HRP/H₂O₂ | 10% Methanol, pH 3 | Higher than 22% | Optimized pH and methanol concentration for improved yield. nih.govmdpi.com |

| Nascimento et al. | HRP/H₂O₂ | - | 99% | Achieved near-quantitative yield of this compound. nih.govmdpi.com |

| Bortolomeazzi et al. | HRP/H₂O₂ | Methanol-citrate-phosphate buffers | 25% | Produced a mixture of four DHIE isomers. mdpi.com |

| Pereira et al. | HRP/H₂O₂ | - | 98.3% | Successfully resolved the enantiomers of (±)-DHIE by HPLC. mdpi.com |

Laccase-Catalyzed Oxidative Dimerization

Laccases, a class of multi-copper oxidases, are also effective catalysts for the oxidative dimerization of isoeugenol. nih.govnih.gov These enzymes utilize molecular oxygen as an oxidant, producing water as the only byproduct, which aligns with the principles of green chemistry. researchgate.net Laccases catalyze the one-electron oxidation of phenolic substrates, leading to the formation of phenoxy radicals that can then couple to form dimers. nih.govmdpi.com

The pure laccase isolated from the Japanese lacquer tree (Rhus vernicifera) has been shown to catalyze the oxidation of isoeugenol to yield a mixture of dimeric and tetrameric compounds, with this compound being the main product at a 41% yield. nih.gov The reaction mechanism involves the laccase generating a phenoxyl radical from isoeugenol, which then undergoes a radical coupling process. rsc.org This biocatalytic approach offers a sustainable and efficient route to this compound and its derivatives. nih.gov

Application of Plant Cell Cultures and Microorganisms

In addition to isolated enzymes, whole-cell systems such as plant cell cultures and microorganisms are utilized for the synthesis of this compound. nih.govresearchgate.net Plant cell cultures offer a platform for complex biochemical reactions that can be difficult to achieve through conventional synthetic routes. researchgate.net Nine different plant cell cultures, including those of Medicago sativa and Phaseolus vulgaris, have been successfully used to catalyze the oxidative coupling of isoeugenol. nih.gov

Cell cultures of Bouvardia ternifolia have been used as a catalyst for the oxidative coupling of isoeugenol to produce dehydrothis compound with a 77% isolated yield. medigraphic.com This biotransformation occurs under very mild conditions, utilizing the peroxidase activity present in the supernatant of the cell culture suspension. medigraphic.com This method highlights the potential of using plant cell cultures as "green" catalysts for the synthesis of valuable natural products. researchgate.netopenagrar.de

Diastereoselective Synthesis and Isomeric Control

The dimerization of isoeugenol can lead to the formation of different stereoisomers, making the control of diastereoselectivity and enantiomeric purity a critical aspect of its synthesis. mdpi.comnih.gov Researchers have developed various strategies to influence the stereochemical outcome of the reaction, aiming for the selective synthesis of specific isomers. elsevierpure.comelsevierpure.com

Formation and Isolation of Alpha (α) and Gamma (γ) Diastereoisomers

The oxidative dimerization of isoeugenol can produce different diastereomers, including the α and γ forms. nih.gov The formation of these isomers is influenced by the reaction conditions and the catalyst used. For example, a solvent-directed stereoselective and electrocatalytic coupling of isoeugenol has been reported to achieve diastereoselectivity. elsevierpure.comrsc.org This method utilizes a 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)/boron-doped diamond (BDD) electrode system, where the solvent plays a crucial role in directing the C-C bond formation. elsevierpure.comelsevierpure.comrsc.orgnih.gov

The isolation and characterization of these diastereomers are essential for understanding their distinct biological activities. nih.gov Stereocontrolled syntheses have been developed to specifically target the formation of (-)- and (+)-γ-diisoeugenol. rsc.org These synthetic routes often involve multiple steps and chiral auxiliaries to guide the stereochemical outcome.

Strategies for Stereochemical Purity and Enantiomeric Excess

Achieving high stereochemical purity and enantiomeric excess (ee) is a significant goal in the synthesis of this compound, as different enantiomers can exhibit different biological effects. ub.edu Strategies to achieve this include asymmetric synthesis, the use of chiral catalysts, and chiral pool synthesis. rijournals.comresearchgate.net

In the context of this compound synthesis, Nascimento and colleagues were able to obtain both enantiomers of this compound and subsequently separate them as their α-methoxy-α-trifluoromethylphenylacetate derivatives via HPLC. nih.gov This allowed for the transformation into (+)-DHIE and (-)-DHIE. nih.gov The resolution of enantiomers can also be performed directly by HPLC using a chiral stationary phase, as demonstrated by Pereira et al. mdpi.com

The development of methods to accurately measure enantiomeric excess is also crucial. nih.gov These strategies are vital for producing enantiomerically pure compounds for pharmacological and other applications, ensuring that the desired therapeutic effects are maximized while minimizing potential side effects from other isomers. ub.edu

| Strategy | Methodology | Objective | Example/Reference |

|---|---|---|---|

| Diastereoselective Synthesis | Solvent-directed electrocatalytic coupling | Control the formation of specific diastereoisomers (α and γ). | Use of HFIP/BDD electrode system. elsevierpure.comelsevierpure.comrsc.orgnih.gov |

| Stereocontrolled Synthesis | Multi-step synthesis with chiral auxiliaries | Targeted synthesis of specific enantiomers, such as (-)- and (+)-γ-diisoeugenol. | rsc.org |

| Enantiomeric Resolution | HPLC with chiral stationary phase | Separate enantiomers from a racemic mixture. | Pereira et al. using a ChiralPak AD column. mdpi.com |

| Derivatization and Separation | Formation of diastereomeric derivatives followed by separation | Isolate individual enantiomers. | Nascimento et al. forming α-methoxy-α-trifluoromethylphenylacetate derivatives. nih.gov |

Molecular Derivatization and Structural Modification of Diisoeugenol

Synthesis of Analogues and Homologs for Structure-Property Relationship Studies

The synthesis of diisoeugenol analogues and homologs allows for systematic investigation into how specific structural modifications impact biological or material properties. By altering functional groups or chain lengths, researchers can elucidate critical pharmacophores or structural elements responsible for desired effects.

One notable approach involves synthesizing derivatives of γ-diisoeugenol to assess their anti-phytopathogenic fungal activities. Studies have indicated that the presence of a hydrophobic group at the 3'-position and a phenolic hydroxyl group at the 4'-position are vital for high activity figshare.com. Furthermore, the preparation of stereoisomers, such as the 8'-epimer of γ-diisoeugenol, through stereoselective hydrogenation of the internal alkene, has been explored to understand the role of stereochemistry in biological efficacy figshare.com. These SAR studies provide a framework for designing more potent and selective compounds.

Table 3.1: Examples of this compound Analogues and Structure-Property Relationship Insights

| Analogue/Derivative Type | Key Structural Modification | Studied Property/Activity | Key Finding/SAR Insight | Reference |

| γ-Diisoeugenol Derivative | Hydrophobic group at 3'-position, phenolic hydroxyl at 4'-position | Anti-phytopathogenic fungal activity | Combination of hydrophobic group at 3' and phenolic hydroxyl at 4' is crucial for high activity. | figshare.com |

| γ-Diisoeugenol 8'-Epimer | Stereochemistry at 8' position (via hydrogenation) | Anti-phytopathogenic fungal activity | Stereochemistry plays a role in biological efficacy. | figshare.com |

| Various Phenolic Derivatives | Modifications to hydroxyl groups, side chains, or aromatic ring | Biological activities (e.g., antioxidant, anti-inflammatory) | Tailoring functional groups can enhance or alter biological profiles; SAR studies guide rational design. | nih.govnih.gov |

Functionalization of Phenolic Hydroxyl Groups

The phenolic hydroxyl group in this compound is a prime site for derivatization, commonly through esterification or etherification reactions. These modifications can alter the compound's polarity, solubility, and reactivity, thereby influencing its biological activity and pharmacokinetic profile nih.govnih.gov.

Esterification: This process involves reacting the phenolic hydroxyl group with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester byjus.comwikipedia.org. Esterification can be achieved using various methods, including Fischer esterification in the presence of acid catalysts, or through reactions with acid anhydrides or acid chlorides under anhydrous conditions byjus.comwikipedia.org. Oxidative esterification methods have also been reported, utilizing oxygen as an oxidant in the presence of specific catalysts nih.gov. Esterification can mask the phenolic hydroxyl, potentially reducing its antioxidant activity but possibly enhancing lipophilicity or introducing new functionalities for targeted delivery or interaction.

Etherification: Etherification involves replacing the hydrogen atom of the hydroxyl group with an alkyl or aryl group, typically via reaction with an alkyl halide or epoxide under basic conditions (Williamson ether synthesis) or through acid-catalyzed reactions rsc.orgnih.gov. High-energy radiation in the presence of organic halogen compounds can also facilitate etherification of hydroxyl groups google.com. Etherification can significantly alter the electronic properties and steric bulk around the phenolic oxygen, impacting molecular interactions and biological activity. For instance, methylation of phenolic hydroxyl groups is a common modification observed in lignin-derived compounds scispace.com.

Table 3.2: Methods for Functionalization of this compound's Phenolic Hydroxyl Group

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Impact on Properties | Reference(s) |

| Esterification | Carboxylic acid/anhydride/acyl chloride + catalyst (e.g., H₂SO₄) | Ester (-O-CO-R) | Increased lipophilicity, altered polarity, potential prodrug | nih.govnih.govbyjus.comwikipedia.org |

| Etherification | Alkyl halide/epoxide + base; or alcohol + acid catalyst; or high-energy radiation | Ether (-O-R) | Increased lipophilicity, altered electronic properties | nih.govnih.govrsc.orgnih.govgoogle.com |

| Oxidative Esterification | Alcohol + O₂ + catalyst (e.g., ionic liquid) | Ester (-O-CO-R) | Direct conversion of alcohol to ester | nih.gov |

Modification of Alkene or Propyl Side Chains

The alkene and propyl side chains of this compound offer additional sites for chemical modification, enabling the synthesis of saturated analogues, oxidized products, or cyclized structures.

Hydrogenation: The alkene double bond in the propenyl side chain can be selectively hydrogenated to a propyl group, yielding saturated analogues. This transformation typically involves catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) researchgate.netnih.govresearchgate.net. Hydrogenation can alter the molecule's rigidity and electronic distribution. For instance, the stereoselective hydrogenation of the internal alkene in γ-diisoeugenol has been employed to generate specific diastereoisomers figshare.com. Hydrodeoxygenation (HDO) studies on related compounds like isoeugenol (B1672232) highlight that hydrogenation is a key initial step in side chain modification, potentially leading to cleavage of methoxy (B1213986), allyl, or hydroxyl groups, or saturation of the double bond nih.gov.

Oxidation: The alkene moiety is susceptible to various oxidation reactions. Electrocatalytic oxidation can lead to the formation of this compound itself from isoeugenol, potentially yielding different diastereoisomers depending on the conditions researchgate.net. Oxidative cleavage of the double bond can yield carbonyl compounds liv.ac.uk. Dehydrogenative polymerization, driven by radical coupling, can also occur at the alkene site, leading to polymeric structures with lignin-like properties mdpi.com.

Mechanistic Investigations of Diisoeugenol S Chemical Reactivity

Oxidative Processes and Radical Chemistry

Diisoeugenol and its precursors are known to engage in reactions involving free radicals, which are fundamental to both its degradation and its potential antioxidant functions.

The formation of this compound itself often involves radical intermediates. Dimerization of isoeugenol (B1672232) can proceed through various pathways, frequently initiated by the formation of phenoxy radicals. Upon oxidation, isoeugenol can generate phenoxy radicals, which are stabilized by delocalization of the unpaired electron across the aromatic ring and the conjugated side chain researchgate.netnih.govfrontiersin.orgnih.gov. These phenoxy radicals can then undergo coupling reactions to form dimeric structures such as dehydrothis compound (B190919) and alpha-di-isoeugenol researchgate.netacs.org. Specifically, benzyl (B1604629) radicals have been implicated during the dimerization of isoeugenol to dehydrothis compound researchgate.netacs.org.

Electrochemical studies have also shed light on these processes. For instance, the anodic oxidation of isoeugenol in specific solvent systems, such as hexafluoro-2-propanol (HFIP) using a boron-doped diamond (BDD) electrode, can lead to the formation of this compound, predominantly the alpha-diisoeugenol isomer. This process is understood to involve a radical chain mechanism, where solvate interactions play a role in driving the stereoselectivity of the C-C bond formation researchgate.net. Other proposed mechanisms for isoeugenol's reactivity involve the formation of hydroxy quinone methide (HQM) intermediates, which can subsequently react with another isoeugenol molecule to yield dimeric neolignans nih.govnih.gov.

This compound and related compounds can act as antioxidants by scavenging free radicals. The high antioxidant activity observed in isoeugenol, and by extension potentially in its dimers, is often attributed to the presence of a conjugated double bond. This conjugation enhances the stability of the phenoxyl radical formed after hydrogen atom transfer from the phenolic hydroxyl group to a reactive oxygen species (ROS) nih.gov. This stabilization by electron delocalization is a key factor in its radical scavenging capability nih.gov.

The mechanism typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing the radical and forming a more stable phenoxyl radical of the antioxidant. This process interrupts radical chain reactions, which are responsible for oxidative damage frontiersin.org. Isoeugenol has demonstrated potent activity in scavenging superoxide (B77818) anions and hydroxyl radicals, with its antioxidant capacity often exceeding that of eugenol (B1671780) in certain assays nih.gov. While dehydrothis compound also exhibits antioxidant activity, its kinetic behavior in radical scavenging is notably slower, potentially limiting its contribution compared to the parent compound researchgate.net.

This compound can undergo chemical transformations when exposed to light, particularly under oxidative conditions. Photo-induced degradation pathways can involve direct photolysis or indirect mechanisms mediated by reactive species generated from the interaction of light with other molecules in the environment, such as chromophoric dissolved organic matter (CDOM) heraldopenaccess.usnih.gov.

Specifically, oxidative degradation conditions have been shown to lead to the formation of dimeric products, including syn-7,4′-oxyneolignan, from isoeugenol nih.govnih.gov. These photo-oxidative processes can involve reactive oxygen species like singlet oxygen and hydroxyl radicals, which contribute to the degradation of organic molecules heraldopenaccess.usnih.gov. The susceptibility of this compound to photodegradation would depend on its absorption spectrum and the presence of photosensitizers or reactive intermediates in its environment.

Catalytic Reaction Mechanisms

Catalysts play a significant role in controlling the yield and selectivity of this compound formation and related dimerization reactions.

Various catalytic systems have been explored for the dimerization of isoeugenol and related compounds. For instance, gold(III) catalysts, such as AuBr3, have been reported to yield this compound in good quantities, although with limited selectivity for specific isomers thieme-connect.com.

Electrocatalysis offers a metal- and reagent-free approach. The use of a boron-doped diamond (BDD) electrode in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to catalyze the coupling of isoeugenol, leading to the exclusive formation of the alpha-diisoeugenol isomer with high diastereoselectivity, achieving yields up to 57% researchgate.net. This electrocatalytic process operates via a radical chain mechanism, where the solvent plays a crucial role in directing the stereochemical outcome researchgate.net.

In broader contexts of alkene dimerization, transition metal complexes and metal-organic frameworks (MOFs) have demonstrated efficacy in achieving high yields and selectivities, highlighting the general importance of catalyst design in controlling dimerization outcomes nih.govmit.edu.

Kinetic studies are essential for understanding the rates and mechanisms of this compound formation. For example, kinetic NMR spectroscopic studies have been employed to investigate the addition of nucleophiles to dimeric isoeugenol derivatives like syn-7,4′-oxyneolignan. These studies have confirmed first-order kinetic behavior for the reactant and have provided data for rate constants and correlation coefficients, offering insights into the reaction kinetics of these dimeric structures nih.govnih.gov.

Interactions with Biomolecules at a Molecular Level

This compound and its derivatives engage with biological systems through specific molecular interactions, notably involving enzyme inhibition and receptor binding. These interactions are critical for understanding its potential biological activities and therapeutic applications.

Enzyme Inhibition Mechanisms (e.g., Phospholipase Cγ1)

Dehydrothis compound (DHIE), a dimer derived from isoeugenol, has demonstrated inhibitory activity against Phospholipase Cγ1 (PLCγ1) in vitro. PLCγ1 is a key enzyme in cellular signal transduction pathways, playing a role in cell proliferation and progression, particularly in the context of cancer nih.gov. The inhibition of PLCγ1 by DHIE suggests a potential mechanism for its observed anti-cancer effects.

Table 1: this compound (DHIE) Inhibition of Phospholipase Cγ1 (PLCγ1)

| Target Enzyme | Inhibitor | Inhibition Type | IC50 Value | Reference |

| PLCγ1 | Dehydrothis compound (DHIE) | In vitro | 15.8 µM | nih.gov |

PLCγ1 is implicated in various cellular processes, and its inhibition can lead to significant downstream effects, including the induction of autophagy, which in turn can promote cell death in cancer cells ijbs.com. The targeting of PLCγ1 is an active area of research for developing therapeutic agents against conditions such as cancer and immune disorders researchgate.net.

Receptor Binding Mechanisms (e.g., PPARγ Ligand Interactions)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating genes involved in lipid metabolism, cell differentiation, and signal transduction ccsenet.org. This compound, particularly its dimer dehydrothis compound (DHIE), has been investigated for its potential to interact with PPARγ as a ligand, suggesting a role in metabolic regulation and potentially as an antidiabetic agent ccsenet.orgresearchgate.netresearchgate.netmdpi.com.

Molecular modeling studies have explored the binding mechanisms of DHIE within the ligand-binding domain (LBD) of PPARγ. These studies indicate that, similar to known PPARγ agonists like pioglitazone (B448) and rosiglitazone, DHIE likely interacts with the Tyr473 residue within the LBD, often through hydrogen bonding ccsenet.orgresearchgate.netresearchgate.net. This interaction is characteristic of agonist activity, suggesting that DHIE can modulate PPARγ function.

Table 2: PPARγ Ligand Interactions (Examples and Dehydrothis compound)

| Ligand | Interaction Site (PPARγ LBD) | Interaction Type (Predicted/Observed) | Role (Investigated) | Reference |

| Pioglitazone | Tyr473 | Hydrogen bonds | Full Agonist | researchgate.netresearchgate.net |

| Rosiglitazone | Tyr473 | Hydrogen bonds | Full Agonist | researchgate.netresearchgate.net |

| Dehydrothis compound (DHIE) | Tyr473 | Hydrogen bonds (modeled) | Potential Agonist/Antidiabetic | ccsenet.orgresearchgate.netresearchgate.net |

The ability of DHIE to bind to PPARγ positions it as a compound of interest for therapeutic strategies targeting metabolic disorders ccsenet.orgmdpi.com.

Reactions in Lignin (B12514952) Degradation and Pulping Models

This compound and its related dimeric structures, such as dehydro-di-isoeugenol (DHDIE), are frequently employed as model compounds to elucidate the complex chemical reactions occurring during lignin degradation and industrial pulping processes scispace.comtandfonline.comwhiterose.ac.ukkyoto-u.ac.jpusda.govscispace.comcsic.es. Lignin, a heterogeneous aromatic polymer, undergoes various transformations under pulping conditions, and studying these models helps in understanding lignin's fate and optimizing pulping efficiency.

In alkaline and sulfate (B86663) pulping environments, structures analogous to this compound undergo significant chemical modifications. For instance, dihydro-dehydro-diisoeugenol has been shown to transform into o,p'-dihydroxy-stilbene structures. These intermediates can subsequently be oxidized to phenylcoumarone derivatives or undergo cleavage of carbon-carbon linkages, contributing to the fragmentation of the lignin polymer scispace.com. These reactions are indicative of fragmentation pathways that occur during the delignification process.

Ozonation, another method explored for lignin modification and degradation, also utilizes DHDIE as a model compound. Studies involving the ozonolysis of DHDIE have focused on characterizing the resulting by-products, providing insights into the mechanisms by which ozone interacts with lignin's structural units tandfonline.comkyoto-u.ac.jp. Furthermore, in pyrolysis studies, di-isoeugenol models have demonstrated that specific interlinkages within the lignin structure can influence the formation of degradation products such as creosol whiterose.ac.ukusda.gov. Acidolysis, followed by ozonolysis, has also been used to break down lignin models like DHDIE into smaller, identifiable compounds, aiding in structural elucidation kyoto-u.ac.jp.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical analysis of Diisoeugenol. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms and determine the spatial arrangement of the molecule's constituent parts.

In the analysis of this compound and related dimers formed from isoeugenol (B1672232), ¹³C NMR is particularly powerful for identifying the types of linkages between the monomer units. For instance, in lignin-like polymers derived from isoeugenol, the β-5' linkage is a predominant structural motif. The carbon atoms involved in this linkage give rise to characteristic signals in the ¹³C NMR spectrum. Specifically, the α-carbon of the β-5' moiety produces a distinct peak at approximately 92.7 ppm. researchgate.net The relative intensity of this peak compared to signals for other linkages, such as β-β' (around 85.8 ppm) and β-O-4' (around 81.9 ppm), can confirm the prevalence of the β-5' structure in a given sample. researchgate.net

Table 1: Characteristic ¹³C NMR Chemical Shifts for Isoeugenol Dimer Linkages Data sourced from studies on isoeugenol polymerisation products. researchgate.net

| Linkage Type | Carbon Atom | Approximate Chemical Shift (ppm) |

| β-5' | α-C | 92.7 |

| β-β' | β-C | 85.8 |

| β-O-4' | β-C | 81.9 |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique used specifically for the detection and characterization of chemical species with unpaired electrons, such as free radicals. nih.govphywe.com This method is vital for studying the radical-mediated formation and activity of this compound.

Research has shown that certain isomers of this compound, namely dehydrothis compound (B190919) and α-di-isoeugenol, generate phenoxyl radicals under alkaline conditions (pH > 9.5), a phenomenon not observed with the monomer isoeugenol. nih.gov ESR spectroscopy is the primary technique used to directly detect these radical species. nih.gov The analysis reveals that the phenoxyl radicals of these this compound dimers are more stable than those of eugenol (B1671780), as indicated by their appearance at a later incubation time in ESR measurements. nih.gov This enhanced stability is a significant characteristic of the dimer's chemical behavior. Furthermore, ESR has been instrumental in identifying the transient benzyl (B1604629) radicals that are produced during the dimerization of isoeugenol to form dehydrothis compound. nih.gov

The ability to directly detect and quantify these transient and stable radical species provides critical insights into the reaction mechanisms and the potential antioxidant or pro-oxidant activities of this compound. nih.govnih.gov

Vibrational Spectroscopy (FTIR, ATR-FTIR) for Reaction Monitoring and Product Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and its surface-sensitive variant, Attenuated Total Reflectance (ATR)-FTIR, is a rapid and non-destructive technique for identifying functional groups and monitoring chemical transformations. mdpi.commdpi.com It is widely used in the analysis of this compound and its polymerization products.

The ATR-FTIR spectrum of this compound (specifically the β-5' dimer) shows distinct features that differentiate it from its precursor, isoeugenol. researchgate.net During the enzymatic polymerization of isoeugenol, where this compound is an intermediate, significant changes in the infrared spectrum are observed. New absorption bands appearing at 1651 cm⁻¹ and 1732 cm⁻¹ are indicative of the polymerization process having occurred. researchgate.net

FTIR spectroscopy is also invaluable for confirming the presence of key functional groups in the molecule. The spectra of related compounds like eugenol show characteristic peaks for hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and aromatic (C=C) groups, which are also present in this compound. researchgate.net For example, peaks corresponding to C-O stretching, C-H bending, and aromatic ring vibrations can be precisely assigned. jetir.org By tracking the appearance or disappearance of these bands in real-time, FTIR can effectively monitor the progress of reactions involving this compound. nih.gov

Table 2: Key FTIR Absorption Bands in the Analysis of this compound and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Significance in this compound Analysis | Source |

| 1732 | C=O Stretch | Indicates polymerization of isoeugenol | researchgate.net |

| 1651 | C=C Stretch | Indicates polymerization of isoeugenol | researchgate.net |

| 1514 | Aromatic C=C Stretch | Characteristic of the phenyl ring structure | nih.gov |

| 1235 | C-O Vibration | Associated with the ether and phenol (B47542) groups | researchgate.net |

| 1140 | C-O-C Stretch | Associated with the methoxy and ether linkages | researchgate.net |

Chromatographic Techniques for Separation and Purification (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures, such as reaction products or natural extracts. youtube.com Thin-Layer Chromatography (TLC) and Column Chromatography are the most common methods employed for this purpose. missouri.eduinflibnet.ac.in

Thin-Layer Chromatography (TLC) is primarily used as a rapid, qualitative analytical tool to monitor the progress of a reaction and to determine the optimal solvent system for a larger-scale separation. libretexts.orgtamu.edu By spotting a small amount of the reaction mixture on a TLC plate (typically coated with silica (B1680970) gel) and developing it with an appropriate mobile phase, the different components, such as the starting material (isoeugenol), the this compound product, and other byproducts, will separate based on their differing polarities. juliethahn.com The separated spots can be visualized, and their retention factors (Rf values) calculated to assess the purity of the fractions.

Column Chromatography is the standard method for purifying larger quantities of this compound. libretexts.org In this technique, a stationary phase (commonly silica gel) is packed into a vertical column. tamu.edu The crude product mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. For the separation of phenylpropanoids like eugenol and its derivatives, a typical setup involves a silica gel stationary phase with a mobile phase consisting of a gradient of nonpolar and moderately polar solvents, such as n-hexane and ethyl acetate (B1210297) or dichloromethane. ugm.ac.idejpmr.com The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for the collection of pure fractions of this compound. ejpmr.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. It is often coupled with a chromatographic method, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), for the analysis of complex mixtures. nih.govnih.gov

In the analysis of this compound, mass spectrometry provides the precise molecular mass of the compound by identifying the molecular ion peak (M⁺). This information is crucial for confirming that the dimerization of isoeugenol has occurred. For example, the molecular weight of this compound (C₂₀H₂₄O₄) is 328.4 g/mol , and the mass spectrometer would detect an ion corresponding to this mass.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. mdpi.com The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are characteristic of the molecule's structure. Analysis of these fragments helps to confirm the connectivity of the atoms and the nature of the linkage between the two isoeugenol units. Techniques like tandem mass spectrometry (MS/MS) can provide even more detailed structural data by isolating a specific ion and inducing further fragmentation. spkx.net.cn

Analytical Ultracentrifugation for Oligomer/Polymer Size Distribution

Analytical Ultracentrifugation (AUC) is a first-principles-based method for characterizing macromolecules and their assemblies in solution. nih.gov It is particularly useful for studying the size distribution and molar mass of oligomers and polymers that can be formed from this compound. researchgate.net

In the context of this compound research, especially when studying its polymerization, AUC provides critical information about the heterogeneity of the sample. nih.govresearchgate.net Sedimentation Velocity (SV), a common AUC experiment, involves subjecting the sample to a strong centrifugal field and monitoring the rate at which the molecules sediment. Larger particles, such as trimers, tetramers, and higher-order polymers of isoeugenol, will sediment faster than the dimer (this compound) or any remaining monomer. nih.gov

By analyzing the sedimentation data, a distribution of sedimentation coefficients can be obtained, which directly correlates with the size and molar mass of the different oligomeric species present in the sample. This allows for the quantitative characterization of the polymer population, providing insights into the extent and nature of the polymerization process. researchgate.net

Computational and Theoretical Studies on Diisoeugenol

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations are employed to understand the fundamental electronic properties of diisoeugenol. Methods such as Density Functional Theory (DFT) and semi-empirical methods like PM3 (Parametrized Model 3) have been utilized to study its structure and reactivity. iiarjournals.orgrsc.orgnih.gov DFT, in particular, offers a good balance between accuracy and computational cost for molecules of this size, making it suitable for calculating geometries, energies, and electronic descriptors. nih.govnrel.govmdpi.com

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, which has rotatable bonds, multiple low-energy conformations can exist. Computational methods are used to explore the potential energy surface to identify these stable conformers.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. libretexts.orgyoutube.com Key orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E(LUMO) - E(HOMO)) is a critical parameter for determining molecular stability and reactivity. sciencepub.net A smaller energy gap suggests that the molecule is more reactive.

Semi-empirical calculations (PM6 level) have been used to analyze the electronic properties of this compound and related compounds. sciencepub.net These studies have shown that this compound possesses a relatively small energy gap, which correlates with its known antioxidant activity. sciencepub.net The distribution of electron density and Mulliken net charges on the atoms, particularly the oxygen atoms of the hydroxyl groups, are also important electronic features. sciencepub.net These calculations reveal sites that are susceptible to electrophilic or nucleophilic attack, providing insights into the molecule's chemical behavior. sciencepub.net

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Higher HOMO energy indicates greater potential for antioxidant activity via electron donation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lower LUMO energy suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap in this compound correlates with higher reactivity and antioxidant potential. sciencepub.net |

| Mulliken Net Charge | Distribution of electron charge among the atoms in the molecule. | Identifies electron-rich (e.g., phenolic oxygens) and electron-poor centers, predicting sites of interaction. sciencepub.net |

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. museu-goeldi.br For this compound, these methods are particularly useful for predicting how it might interact with biological targets like proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov The primary goal is to predict the binding mode and affinity, often expressed as a docking score.

In silico studies have explored the interaction of dehydrothis compound (B190919) (also known as Licarin A) with various biological targets. For example, its potential as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a target for type 2 diabetes treatment, has been investigated using molecular modeling. nih.gov Such simulations identify key interactions, like hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues in the protein's active site. These predicted interactions provide a structural basis for understanding the molecule's biological activity and can guide the design of more potent derivatives.

Computational chemistry can model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The oxidative dimerization of isoeugenol (B1672232) to form dehydrothis compound is a key reaction that has been studied computationally. nih.govresearchgate.net

The reaction mechanism involves the formation of phenoxy radicals from isoeugenol, followed by radical-radical coupling. researchgate.net Theoretical modeling can help determine the most likely coupling pathways (e.g., C-C vs. C-O bond formation) and the stereoselectivity of the reaction by comparing the activation energies of different transition states. nih.gov Computational studies have been used to reaffirm the "syn" stereochemistry of related neolignans and provide evidence for preferential stereoselectivity in their formation. nih.gov

In Silico Evaluation of Molecular Properties

In silico methods are used to predict various physicochemical and pharmacokinetic properties of a molecule based solely on its structure. These predictions are valuable in the early stages of drug discovery for assessing a compound's potential "drug-likeness." researchgate.net

Properties such as lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area are calculated. These descriptors are often evaluated against frameworks like Lipinski's Rule of Five, which helps predict if a compound is likely to have good oral bioavailability. researchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are also used to estimate the pharmacokinetic and drug-like characteristics of compounds like this compound. researchgate.net For instance, studies on isoeugenol have shown that it conforms to Lipinski's rules, suggesting good theoretical oral bioavailability. researchgate.netresearchgate.net Similar evaluations for this compound and its derivatives are crucial for assessing their potential as therapeutic agents. nih.govresearchgate.net

| Property | Predicted Value/Parameter | Significance |

| Molecular Weight | Calculated from the chemical formula (C₂₀H₂₂O₄). | Influences absorption and distribution; typically <500 Da for oral drugs. |

| Lipophilicity (logP) | A measure of a compound's solubility in lipids versus water. | Affects membrane permeability and absorption. |

| Hydrogen Bond Donors | Number of OH and NH groups. This compound has 2 (the phenolic hydroxyls). | Influences binding to targets and solubility; typically ≤5 for oral drugs. |

| Hydrogen Bond Acceptors | Number of O and N atoms. This compound has 4 (the hydroxyl and methoxy (B1213986) oxygens). | Influences binding and solubility; typically ≤10 for oral drugs. |

| Drug-Likeness Score | A qualitative score based on structural fragments. | Predicts if a molecule is likely to be a successful drug candidate. researchgate.net |

Applications of Diisoeugenol in Materials Science and Green Chemistry

Development as Sustainable Antioxidants for Polymeric Materials

Synthetic phenolic antioxidants are widely used to prevent oxidative degradation in materials, but their non-renewable origins and potential health risks have prompted a search for sustainable alternatives. Diisoeugenol (DiE) has been identified as a promising candidate, synthesized through the dimerization of isoeugenol (B1672232), a monomer obtainable from lignin (B12514952) rsc.orgrsc.org. Research indicates that DiE possesses strong radical-scavenging capabilities, as demonstrated by its performance in ABTS and DPPH assays rsc.org.

In polypropylene (B1209903) (PP), DiE has shown efficacy in enhancing thermal stability. Studies evaluating arylindane diols, including DiE (specifically α-DiE as a reference), in PP formulations revealed an increase in the Oxidation Onset Temperature (OOT) by 21 °C. This performance is comparable to that of commercial antioxidants like Irg 1010 (27 °C increase) and Irg 1076 (16 °C increase) rsc.org. The presence of electron-donating o-methoxy groups within DiE's structure is believed to contribute to its enhanced antioxidant activity rsc.org. Furthermore, toxicological evaluations suggest that DiE exhibits low cytotoxicity, comparable to BHT, positioning it as a potentially safer and more sustainable primary antioxidant for various materials rsc.org.

Future Directions in Diisoeugenol Research

Advancements in Sustainable and Atom-Economical Synthesis

The future of Diisoeugenol synthesis is geared towards environmentally benign and efficient methodologies. Traditional chemical synthesis often relies on metal catalysts and harsh conditions. mdpi.com Modern approaches, however, are increasingly focused on green chemistry principles to improve sustainability.

Biocatalysis has emerged as a leading sustainable alternative, utilizing enzymes or whole-cell systems to catalyze the oxidative dimerization of isoeugenol (B1672232) under mild, eco-friendly conditions. mdpi.com Enzymes such as laccases and peroxidases, including horseradish peroxidase (HRP), have demonstrated high efficiency, with yields ranging from 20% to over 98%. mdpi.comresearchgate.net These biocatalytic methods eliminate the need for metal catalysts and often proceed in aqueous solvent systems. mdpi.com For instance, using coconut water, which contains peroxidases, has been shown to produce the (-)-DHIE enantiomer with a 60% yield. mdpi.com Microorganisms like Bacillus pumilus and plant cell cultures such as Bovardia ternifolia have also been successfully employed for this transformation. mdpi.com

Another promising frontier is electrocatalytic synthesis. This method uses electric current as a "reagentless" oxidant, avoiding the need for chemical oxidants and metal catalysts entirely. rsc.org An electrocatalytic coupling of isoeugenol using a boron-doped diamond (BDD) electrode in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been reported as a stereoselective, metal-free, and inherently safe protocol suitable for scale-up. rsc.orgelsevierpure.com These advancements point towards a future where this compound production is not only efficient but also aligns with the goals of sustainable industrial chemistry.

Table 1: Comparison of Sustainable Synthesis Methods for this compound

Catalytic System Method Key Conditions Reported Yield Reference Horseradish Peroxidase (HRP) & H₂O₂ Biocatalysis Methanol-citrate-phosphate buffer up to 98.3% Laccase (from Rhus vernicifera) Biocatalysis - 41% mdpi.com Peroxidase from Coconut Water & H₂O₂ Biocatalysis - 60% mdpi.com Bovardia ternifolia cell culture & H₂O₂ Biocatalysis Nutritional stress conditions 77% mdpi.com Boron-Doped Diamond (BDD) Electrode Electrocatalysis HFIP solvent, constant current High (specific yield varies) [12, 14]

Exploration of Novel Derivatization Strategies for Targeted Applications

The inherent structure of this compound, featuring a phenolic hydroxyl group and a propenyl side chain, offers fertile ground for chemical modification. mdpi.com Future research will focus on synthesizing novel derivatives to enhance or tailor its biological activities for specific applications. nih.gov Structural modifications can improve physicochemical properties, bioavailability, and therapeutic potential. mdpi.com

Derivatization strategies are being explored to create compounds with enhanced anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.net For example, new phenolic antioxidants have been synthesized through the Friedel-Crafts alkylation of isoeugenol with other phenol (B47542) derivatives, with some showing superior radical scavenging activity compared to standard antioxidants like BHT and BHA. nih.govresearchgate.net Similarly, novel eugenol (B1671780) derivatives, a related class of compounds, have been synthesized as potential anti-inflammatory agents by targeting pathways like the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govmdpi.com The synthesis of isoxazolines and pyrazolines from eugenol precursors has also yielded compounds with significant biological activities. These studies provide a blueprint for future work on this compound, aiming to develop a library of derivatives for targeted use in pharmaceuticals and nutraceuticals. mdpi.comnih.gov

Deepening Understanding of Complex Reaction Mechanisms and Intermediates

The primary route to this compound is the oxidative dimerization of its precursor, isoeugenol. mdpi.com This process is understood to proceed via a radical coupling mechanism. mdpi.com The reaction is initiated by the abstraction of a hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical. mdpi.com This radical is stabilized by resonance, allowing for subsequent carbon-carbon and carbon-oxygen bond formations that lead to the dimeric structure. mdpi.com

However, the intricacies of this mechanism, particularly the formation of transient and highly reactive intermediates, are still under investigation. Recent research into the skin sensitization potential of isoeugenol suggests the formation of an electrophilic hydroxy quinone methide (HQM) as a key reactive intermediate. nih.gov This intermediate is proposed to form either directly from isoeugenol or via the decomposition of an oxidized dimeric derivative. nih.gov A deeper understanding of these intermediates and the factors controlling the reaction pathways (e.g., solvent, catalyst, and reaction conditions) is crucial. elsevierpure.com Future studies will likely employ advanced computational modeling and spectroscopic techniques to elucidate these transient species, which will enable more precise control over the synthesis to favor specific isomers or prevent unwanted side reactions. nih.govzendy.io

Development of Advanced In Situ Analytical Techniques for Reaction Monitoring

The optimization of this compound synthesis, whether chemical or biocatalytic, requires precise monitoring of reaction kinetics and product formation. While traditional analytical methods like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for final product characterization and purification, they are often performed offline. nih.govspringernature.com

The future lies in the development and application of advanced in situ analytical techniques, often referred to as Process Analytical Technology (PAT). These methods allow for real-time monitoring of the reaction mixture without sample extraction. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, can provide continuous data on the concentration of reactants, intermediates, and products. researchgate.net This real-time information is invaluable for understanding reaction mechanisms, identifying kinetic bottlenecks, and ensuring consistent product quality. mdpi.com Implementing these advanced monitoring tools will facilitate the development of more robust, efficient, and scalable manufacturing processes for this compound and its derivatives.

Expansion into Emerging Bio-based Material Applications

The structural motifs within this compound, particularly its aromatic rings and reactive functional groups, make it an attractive building block for novel bio-based materials. As a derivative of lignin (B12514952), a major component of lignocellulosic biomass, this compound is part of a renewable resource pool with significant potential to replace petroleum-based chemicals in the polymer industry. researchgate.netresearchgate.net

Future research is expected to explore the incorporation of this compound as a monomer or cross-linking agent in the synthesis of polymers such as epoxy resins, polyurethanes, and polyesters. Its rigid, aromatic structure could impart desirable properties like enhanced thermal stability, mechanical strength, and UV resistance to the resulting materials. researchgate.net Research on eugenol, a closely related compound, has already demonstrated the feasibility of creating fully bio-based epoxy resins and thermosets. ntu.edu.tw By leveraging this compound's unique dimeric structure, researchers can aim to create new sustainable polymers with tailored properties for applications in coatings, adhesives, composites, and advanced functional materials.

Life Cycle Assessment and Environmental Impact of this compound Production and Use

As this compound moves from laboratory-scale synthesis to potential industrial production, a thorough evaluation of its environmental footprint becomes imperative. A Life Cycle Assessment (LCA) provides a comprehensive "cradle-to-gate" or "cradle-to-grave" analysis of the environmental impacts associated with its production, use, and disposal. While specific LCA data for this compound is not yet widely available, studies on lignin production offer valuable insights into potential environmental hotspots. researchgate.netslu.se

Table 2: Potential Environmental Hotspots in Lignan (B3055560)/Diisoeugenol Production

Production Stage Potential Environmental Impact Mitigation Strategies Reference Biomass Sourcing Land use competition, deforestation, impact on biodiversity. Use of agricultural/forestry residues, sustainable forestry practices. [8, 11] Extraction/Processing High energy consumption, use of harsh chemicals (acids, solvents). Process optimization, use of green solvents, integration into biorefineries. nih.gov Synthesis/Purification Generation of chemical waste, use of metal catalysts. Adoption of biocatalysis or electrocatalysis, solvent recycling. [1, 14] Wastewater Treatment Water pollution from organic effluents and chemical residues. Efficient wastewater treatment systems, recovery of co-products. researchgate.net Air Emissions Release of CO₂, sulfur compounds, and volatile organic compounds (VOCs). Use of renewable energy sources, implementation of emission control technologies. researchgate.net

Q & A

Basic Research: How is diisoeugenol synthesized and characterized in laboratory settings?

Methodological Answer:

this compound synthesis typically involves isomerization or catalytic modification of eugenol derivatives. Characterization employs techniques like gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation . Researchers must optimize reaction conditions (e.g., temperature, solvent systems) to minimize byproducts. For reproducibility, detailed protocols for solvent purification, catalyst preparation, and spectral data interpretation should be included in supplementary materials .

Basic Research: What analytical techniques are used to detect this compound in complex biological matrices?

Methodological Answer:

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is preferred for sensitivity and specificity in detecting this compound in tissues or fluids. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to reduce matrix interference . Researchers should validate methods using spike-recovery experiments and internal standards (e.g., deuterated analogs) to account for matrix effects .

Advanced Research: How can researchers design experiments to study this compound's metabolic pathways and enzyme interactions?

Methodological Answer:

Use radiolabeled this compound (e.g., ¹⁴C-labeled) to track metabolic fate in in vitro hepatocyte models or microsomal assays. Pair this with kinetic analysis (e.g., Michaelis-Menten parameters) to identify metabolizing enzymes like cytochrome P450 isoforms. For enzyme inhibition/activation studies, employ fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinities . Include negative controls (e.g., enzyme knockout models) to confirm specificity .

Advanced Research: What strategies resolve contradictory data on this compound’s pharmacological effects across studies?

Methodological Answer:

Contradictions often arise from differences in dose ranges , model systems (e.g., cell lines vs. animal models), or endpoint measurements . Conduct a systematic review with meta-analysis to quantify heterogeneity and identify confounding variables (e.g., solvent used in dosing solutions) . Validate findings using orthogonal assays (e.g., transcriptomics alongside enzyme activity tests) to ensure observed effects are not artifact-driven .

Methodological Rigor: How can reproducibility in this compound experiments be ensured?

Methodological Answer:

Adopt open-science practices : publish raw data (e.g., chromatograms, spectral files), detailed protocols for compound handling (e.g., storage conditions, light exposure limits), and statistical code. Use reference standards from accredited suppliers (e.g., NIST-traceable materials) for calibration. Collaborate with independent labs for cross-validation of key results .

Research Design: How should researchers formulate mechanistic hypotheses about this compound’s bioactivity?

Methodological Answer:

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:

- Feasible: Use computational docking studies to predict this compound’s interaction with target proteins (e.g., NF-κB).

- Novel: Investigate epigenetic modulation (e.g., histone deacetylase inhibition) as a mechanism.

Validate hypotheses using knockdown/overexpression models (e.g., CRISPR-Cas9) to establish causality .

Data Interpretation: What statistical approaches are appropriate for dose-response studies of this compound?

Methodological Answer:

For non-linear responses, use four-parameter logistic (4PL) models to estimate EC₅₀/IC₅₀ values. Account for variability in biological replicates via mixed-effects modeling . For transcriptomic or proteomic data, apply false discovery rate (FDR) correction to minimize Type I errors .

Advanced Techniques: How can researchers isolate this compound’s effects from co-occurring compounds in natural extracts?

Methodological Answer:

Employ bioassay-guided fractionation : separate crude extracts via preparative HPLC, test each fraction for activity, and confirm this compound’s role using activity loss assays (e.g., immunodepletion or selective adsorption). Pair with synergy/antagonism studies (e.g., isobolographic analysis) to rule out combinatorial effects .

Ethical Considerations: What guidelines apply for in vivo toxicity studies of this compound?

Methodological Answer:

Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, report humane endpoints, and include both sexes unless biologically justified. For human cell lines, obtain ethics approval for sourcing (e.g., HEK293, HepG2) and disclose conflicts of interest .

Interdisciplinary Collaboration: How can chemists and pharmacologists collaborate to study this compound’s therapeutic potential?

Methodological Answer:

Establish shared objectives using the PICO framework (Population, Intervention, Comparison, Outcome). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.